molecular formula C15H27NO5 B12105721 (S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate

(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No.: B12105721
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of piperidine nitrogen, followed by the introduction of formyl and diethoxy groups under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of formyl group to carboxylic acid.

    Reduction: Reduction of formyl group to hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and diethoxy groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 4,4-dimethoxy-2-formylpiperidine-1-carboxylate
  • (S)-tert-Butyl 4,4-diethoxy-2-hydroxypiperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.